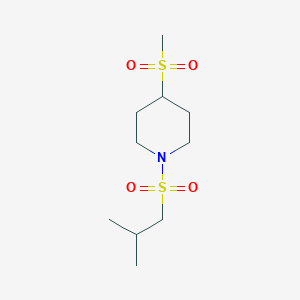

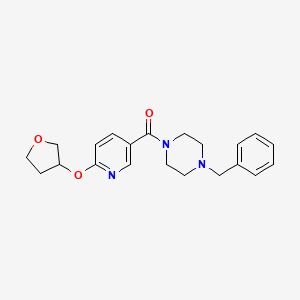

1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidine is a versatile organic compound that plays an integral role in numerous chemical reactions and industrial processes . It is an organic compound classified under the family of heterocyclic amines . Its structural configuration is a six-membered ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . This reaction yields piperidine and ammonia as the main products . Additionally, Piperidine can also be synthesized from pyridine through a reduction process .

Molecular Structure Analysis

The molecular structure of piperidine is a six-membered ring with five carbon atoms and one nitrogen atom .

Chemical Reactions Analysis

When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

Physical and Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Synthesis and Biological Activities

Antibacterial and Anticancer Applications

Derivatives of piperidine, a closely related compound, have been synthesized and evaluated for their antibacterial and anticancer activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, with some derivatives showing strong potential (Rehman et al., 2018).

Antioxidant and Anticholinesterase Activity

Sulfonyl hydrazone scaffold and piperidine rings, which bear structural similarities to the chemical , have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. The study found that some derivatives exhibited better activity than standard antioxidants and showed promising anticholinesterase activity, suggesting potential therapeutic applications (Karaman et al., 2016).

Chemical Properties and Applications

Stereodynamics and Perlin Effect

The stereodynamic behavior of compounds structurally related to 1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine, such as 1-(trifluoromethylsulfonyl)piperidine, has been studied using low-temperature NMR spectroscopies. This research provides insight into the conformations and intramolecular interactions of these compounds, contributing to our understanding of their chemical properties (Shainyan et al., 2008).

Corrosion Inhibition on Iron

Piperidine derivatives have been investigated for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This research highlights the potential application of these compounds in protecting metal surfaces from corrosion, which is vital for industrial applications (Kaya et al., 2016).

Safety and Hazards

Mechanism of Action

- Radical Approach : 1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine undergoes catalytic protodeboronation using a radical approach . This process involves the removal of a boron group from the boronic ester.

- Anti-Markovnikov Hydromethylation : When paired with a Matteson–CH₂–homologation, this compound enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Mode of Action

Properties

IUPAC Name |

1-(2-methylpropylsulfonyl)-4-methylsulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4S2/c1-9(2)8-17(14,15)11-6-4-10(5-7-11)16(3,12)13/h9-10H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIMPOROCVTGQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)N1CCC(CC1)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2361772.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide](/img/structure/B2361773.png)

![1-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2361774.png)

![ethyl 2-(7-ethoxybenzofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2361776.png)

![(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone](/img/structure/B2361780.png)

![2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2361786.png)

![N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2361787.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361789.png)